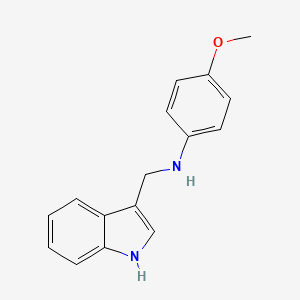
N-(1H-indol-3-ylmethyl)-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1H-indol-3-ylmethyl)-4-methoxyaniline” is a chemical compound that is related to a series of compounds synthesized for their in vitro antiproliferative activities . It’s worth noting that the exact compound you’re asking about might not be directly mentioned in the sources, but related compounds have been studied extensively .
Synthesis Analysis
The synthesis of related compounds involves the design and creation of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides . The synthesis process of these compounds is based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
The synthesis of new indole derivatives bearing the isoxazoline moiety has been explored for their anti-inflammatory activity. Compounds demonstrating significant anti-inflammatory effects were further evaluated for their ulcerogenic and lipid peroxidation activities. Among these, a compound featuring a 4-methoxyphenyl group exhibited notable anti-inflammatory properties, indicating the potential of such derivatives in the development of new anti-inflammatory agents (Amir, Javed, & Kumar, 2010).
Anticancer Research
Indole derivatives have been synthesized with varying structures to assess their potential as anticancer agents. For instance, heterocycle-based analogues of combretastatin A-4, with modifications including a 4-methoxyphenyl and N-methyl-indol-5-yl group, have shown promising cytotoxic activities against cancer cell lines, highlighting the utility of indole derivatives in cancer therapy (Wang et al., 2002).
Synthetic Methodology
Research has also focused on the development of novel synthetic methods for indole derivatives. For example, Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids has been reported, showcasing a method for constructing diverse indole-containing compounds through selective C-C and C-C/C-N bond formation (Zheng, Zhang, & Cui, 2014).
Plant Growth Hormone Synthesis
The compound gramine, closely related to N-(1H-indol-3-ylmethyl)-4-methoxyaniline, is a key starting material in the synthesis of biologically significant compounds, including plant growth hormones such as heteroauxin. This highlights the role of indole derivatives in agriculture and plant science (Semenov & Granik, 2004).
Antimicrobial Activities
The synthesis and antimicrobial evaluation of indole-based compounds, such as zinc(II) complexes with tetraphenylporphyrin and 4-methoxyaniline, have shown promise in identifying new antimicrobial agents. These studies provide insight into the potential of indole derivatives in combating microbial infections (Obaleye et al., 2016).
Wirkmechanismus
Target of Action
N-((1H-indol-3-yl)methyl)-4-methoxyaniline, also known as N-(1H-indol-3-ylmethyl)-4-methoxyaniline, is an indole derivative . Indole derivatives are known to have a wide range of biological activities and can bind with high affinity to multiple receptors . They are often used in the treatment of various disorders, including cancer and microbial infections
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit tubulin polymerization, leading to cell apoptosis .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have been found to inhibit the polymerization of tubulin, a protein that forms microtubules, which are essential for cell division . This inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
Based on the known effects of similar indole derivatives, it can be inferred that this compound may have antiproliferative effects, particularly against cancer cells . It may induce cell apoptosis and inhibit cell division by affecting tubulin polymerization .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1H-indol-3-ylmethyl)-4-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-19-14-8-6-13(7-9-14)17-10-12-11-18-16-5-3-2-4-15(12)16/h2-9,11,17-18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZHIJOFKHASAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


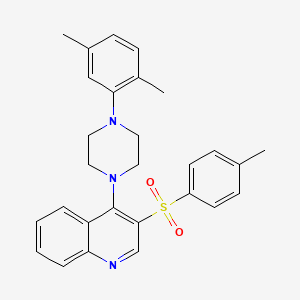
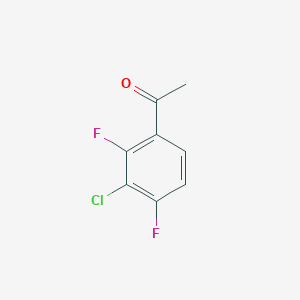
![methyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2444775.png)


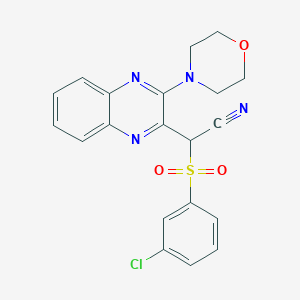
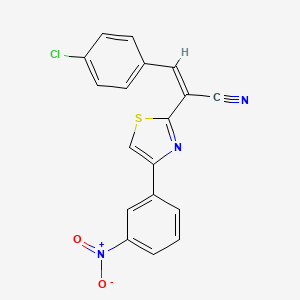
![N-(3-(1H-imidazol-1-yl)propyl)-2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2444782.png)


![3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine](/img/structure/B2444789.png)
![1-(4-chlorophenyl)-4-(4-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2444790.png)
